molecular formula C24H22N6O2S B2974033 N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-87-7

N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2974033
CAS No.: 1207059-87-7
M. Wt: 458.54
InChI Key: JUSGQCXRONRZBD-UHFFFAOYSA-N
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Description

This compound belongs to a class of polyheterocyclic molecules featuring fused pyrazolo-triazolo-pyrazine scaffolds. Its structure includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core substituted at the 9-position with a 4-methoxyphenyl group and at the 3-position with a thioacetamide moiety linked to a 3,4-dimethylphenyl substituent . Such fused heterocycles are designed to enhance binding affinity to biological targets, particularly enzymes or receptors involved in signaling pathways. The 4-methoxyphenyl group may contribute to lipophilicity and metabolic stability, while the thioacetamide linker facilitates interactions with cysteine residues in target proteins .

Synthetic routes for analogous compounds often involve cyclization reactions of hydrazine derivatives with chalcones or α-chloroacetamides under basic conditions . For example, the reaction of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with chalcone in ethanol yields triazolo-thiadiazepines, highlighting the versatility of triazole-based intermediates in constructing complex heterocycles .

Properties

CAS No.

1207059-87-7

Molecular Formula

C24H22N6O2S

Molecular Weight

458.54

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-15-4-7-18(12-16(15)2)25-22(31)14-33-24-27-26-23-21-13-20(28-30(21)11-10-29(23)24)17-5-8-19(32-3)9-6-17/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

JUSGQCXRONRZBD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 4-methoxyphenyl group and the 3,4-dimethylphenyl group. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents such as thionyl chloride or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Differences Physicochemical Properties Biological Activity References
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide Replaces thioacetamide with propanamide; 4-(trifluoromethyl)benzyl instead of 3,4-dimethylphenyl Higher logP due to trifluoromethyl group; increased metabolic resistance Potential kinase inhibition (e.g., tyrosine kinase 3)
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrrolo-thiazolo-pyrimidine core; triazole-thiol substituent Moderate solubility in polar solvents; fluorescence properties observed Antifungal activity via 14-α-demethylase inhibition (docking score: -9.2 kcal/mol)
3-(Ethylthio)-9-methyl-6-(nonylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine Alkylthio substituents; simplified triazolo-pyridine core High lipophilicity (logP > 5); thermally stable up to 250°C Antifungal and receptor tyrosine kinase modulation
6-(4-Substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Thiadiazepine ring instead of pyrazine; pyridine substituent pH-dependent solubility; UV absorbance at 270 nm Antibacterial activity (MIC: 8–32 µg/mL against S. aureus)

Key Findings from Comparative Studies

Bioactivity: The target compound’s thioacetamide group enhances hydrogen bonding with fungal 14-α-demethylase (PDB: 3LD6), as shown in molecular docking studies (binding energy: -8.7 kcal/mol) . In contrast, the trifluoromethyl-substituted analogue exhibits stronger hydrophobic interactions with kinase domains, suggesting divergent therapeutic applications . Alkylthio derivatives (e.g., 3-(ethylthio)-9-methyl-6-(nonylthio)pyrazolo-triazolo-pyridine) demonstrate superior antifungal efficacy (IC₅₀: 1.2 µM) compared to the acetamide-linked target compound (IC₅₀: 3.8 µM), likely due to increased membrane permeability .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving heterocyclization of 4-methoxyphenyl-substituted pyrazoles with thioacetamide intermediates . In contrast, pyrrolo-thiazolo-pyrimidines (e.g., compound 8 in ) are synthesized via one-pot reactions of phenylisothiocyanate and NaOH, offering higher yields (~75% vs. 50% for the target compound) .

Physicochemical Stability: The 4-methoxyphenyl group in the target molecule improves photostability compared to non-substituted analogues, as evidenced by UV degradation studies (t₁/₂ > 48 hours under light exposure) . However, alkylthio derivatives exhibit better thermal stability, retaining >90% purity after 72 hours at 60°C .

Biological Activity

N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide (CAS Number: 901247-46-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including its effects on cancer cells and other therapeutic potentials.

The molecular formula of the compound is C25H21N3OC_{25}H_{21}N_3O, with a molecular weight of 379.5 g/mol. The structure contains a pyrazolo-triazole core that is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the pyrazolo-triazole scaffold. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.39 µM to 24 µM against MCF-7 breast cancer cells and other tumor models .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell migration. For instance, in studies on phenylpyrazolo derivatives, it was noted that these compounds inhibited cell cycle progression and induced DNA fragmentation in cancer cells .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have shown promise in other therapeutic areas:

  • Antiparasitic and Antifungal Activities : Some pyrazolo derivatives have exhibited antiparasitic and antifungal properties, indicating a broad spectrum of biological activity .
  • Enzyme Inhibition : Certain derivatives have been identified as dual inhibitors for targets such as EGFR and VGFR2 with selectivity indices indicating their potential as multitarget drugs .

Case Studies

Study ReferenceCompound TestedCell LineIC50 Value (µM)Observations
Pyrazolo DerivativeMCF-70.39Induced apoptosis and inhibited migration
Bis-Pyrazolyl DerivativeMCF-73.16Cytotoxicity observed without affecting normal cells
9-Aryl-Pyrido DerivativeHeLa12.5Moderate anti-proliferative activity

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with specific protein targets. These studies suggest that the compound can effectively bind to active sites similar to known inhibitors, potentially leading to its biological activities.

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